molecular formula C15H13FO3 B8598359 Methyl 2-(benzyloxy)-4-fluorobenzoate

Methyl 2-(benzyloxy)-4-fluorobenzoate

Cat. No. B8598359
M. Wt: 260.26 g/mol
InChI Key: JYDXSMQEUBLCJX-UHFFFAOYSA-N
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Patent
US09315488B2

Procedure details

Methyl 4-fluoro-2-hydroxybenzoate (2.00 g), benzyl bromide (1.54 mL), and cesium carbonate (4.60 g) in N,N-dimethylformamide (50 mL) were stirred for 24 hours. The reaction was taken up in ether and washed with 3×1M NaOH solution, and brine, then concentrated to give the pure product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.54 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:12])[CH:3]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.CCOCC>[CH2:13]([O:12][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
1.54 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
cesium carbonate
Quantity
4.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 3×1M NaOH solution, and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the pure product

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)OC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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